(R)-1-(furan-2-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(furan-2-yl)pentan-1-amine is an organic compound that features a furan ring attached to a pentylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(furan-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan and a suitable pentylamine precursor.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(furan-2-yl)pentan-1-amine would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(furan-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution could introduce various functional groups to the amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(furan-2-yl)pentan-1-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, ®-1-(furan-2-yl)pentan-1-amine could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, the compound might be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-1-(furan-2-yl)pentan-1-amine exerts its effects would depend on its specific applications. For instance, in a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(furan-2-yl)butan-1-amine: Similar structure but with a shorter carbon chain.
®-1-(furan-2-yl)hexan-1-amine: Similar structure but with a longer carbon chain.
®-1-(thiophen-2-yl)pentan-1-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
®-1-(furan-2-yl)pentan-1-amine is unique due to its specific combination of a furan ring and a pentylamine chain, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H15NO |
---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(1R)-1-(furan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
YCNWYDMJAQDTRK-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC=CO1)N |
Kanonische SMILES |
CCCCC(C1=CC=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.